molecular formula C13H18N4O4 B7108049 Methyl 3-[(3-methoxypyridin-2-yl)carbamoylamino]-3-methylazetidine-1-carboxylate

Methyl 3-[(3-methoxypyridin-2-yl)carbamoylamino]-3-methylazetidine-1-carboxylate

Cat. No.: B7108049
M. Wt: 294.31 g/mol
InChI Key: CSQIBXNSMZJGQG-UHFFFAOYSA-N
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Description

Methyl 3-[(3-methoxypyridin-2-yl)carbamoylamino]-3-methylazetidine-1-carboxylate is a complex organic compound that belongs to the class of azetidine derivatives This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methoxy group and a carbamoylamino group, as well as an azetidine ring with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-methoxypyridin-2-yl)carbamoylamino]-3-methylazetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The starting material, 3-methoxypyridine, undergoes a series of reactions to introduce the carbamoylamino group at the 2-position.

    Azetidine Ring Formation: The intermediate product is then subjected to cyclization reactions to form the azetidine ring.

    Esterification: The final step involves the esterification of the azetidine derivative to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-methoxypyridin-2-yl)carbamoylamino]-3-methylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the pyridine ring.

Scientific Research Applications

Methyl 3-[(3-methoxypyridin-2-yl)carbamoylamino]-3-methylazetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-methoxypyridin-2-yl)carbamoylamino]-3-methylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxypyridine: A simpler pyridine derivative with a methoxy group, used as a starting material in the synthesis of more complex compounds.

    3-[(3-Methoxypyridin-2-yl)amino]-3-methylbutan-1-ol: Another derivative with similar structural features, used in medicinal chemistry and organic synthesis.

Uniqueness

Methyl 3-[(3-methoxypyridin-2-yl)carbamoylamino]-3-methylazetidine-1-carboxylate is unique due to its combination of a pyridine ring with a methoxy group and a carbamoylamino group, along with an azetidine ring. This unique structure provides distinct chemical properties and potential biological activities that are not found in simpler compounds.

Properties

IUPAC Name

methyl 3-[(3-methoxypyridin-2-yl)carbamoylamino]-3-methylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4/c1-13(7-17(8-13)12(19)21-3)16-11(18)15-10-9(20-2)5-4-6-14-10/h4-6H,7-8H2,1-3H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQIBXNSMZJGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC)NC(=O)NC2=C(C=CC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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